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molecular formula C6H3ClN2 B057802 2-Chloro-4-cyanopyridine CAS No. 33252-30-1

2-Chloro-4-cyanopyridine

Cat. No. B057802
M. Wt: 138.55 g/mol
InChI Key: QRXBTPFMCTXCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727997B2

Procedure details

2-Chloroisonicotinonitrile (1.0 g) and dipropylamine (10 mL) were placed in a sealed heavy wall tube and heated to 100° C. for 18 h. The mixture was removed from heat and cooled to room temperature. The dipropylamine was removed under reduced pressure and the residue chromatographed on silica gel using 2% ethyl acetate in hexanes as eluent to give 1.06 g of the title compound: MS (ESI+) for C12H17N3 m/z 204.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6].[CH2:10]([NH:13][CH2:14][CH2:15][CH3:16])[CH2:11][CH3:12]>>[CH2:10]([N:13]([CH2:14][CH2:15][CH3:16])[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6])[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CN1
Name
Quantity
10 mL
Type
reactant
Smiles
C(CC)NCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The dipropylamine was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel using 2% ethyl acetate in hexanes as eluent

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C=1C=C(C#N)C=CN1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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